molecular formula C11H9F2NO3 B1426935 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid CAS No. 1350989-23-9

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Cat. No.: B1426935
CAS No.: 1350989-23-9
M. Wt: 241.19 g/mol
InChI Key: QVUSRSFQVBSZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives.

Preparation Methods

The synthesis of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid typically involves the reaction of 3,4-difluorobenzoyl chloride with azetidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, resulting in substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs, particularly in the treatment of diseases where fluorinated compounds show efficacy.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and fluorinated compounds:

    Azetidine-3-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    3,4-Difluorobenzoyl chloride: Used as a precursor in the synthesis of the target compound, but lacks the azetidine ring.

    Fluorinated benzoyl derivatives: Share the fluorine atoms but differ in the attached functional groups, leading to variations in their applications and reactivity.

The uniqueness of this compound lies in its combination of the azetidine ring and the difluorobenzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-8-2-1-6(3-9(8)13)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUSRSFQVBSZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.